molecular formula C12H21N3O3 B2762490 tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate CAS No. 1934374-11-4

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate

Cat. No.: B2762490
CAS No.: 1934374-11-4
M. Wt: 255.318
InChI Key: LJCUCZLZFKIRRY-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate is a sophisticated chiral building block designed for advanced pharmaceutical research and development. This compound features a fused bicyclic scaffold incorporating a carbamate-protected amine and a key ketone functional group, making it a versatile intermediate for the synthesis of complex molecules. Compounds based on the octahydropyrrolo[1,2-a]pyrazine core have demonstrated significant therapeutic potential in medicinal chemistry, with research indicating applications as antipsychotics, anti-Parkinson agents, antiemetics, and drugs for cardiovascular disorders . The specific 6-oxo and 7-carbamate substitution pattern on this structure offers researchers multiple synthetic handles for further derivatization, facilitating its use in structure-activity relationship (SAR) studies and the creation of targeted bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact our scientific support team for specific application data and custom synthesis inquiries.

Properties

IUPAC Name

tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-9-6-8-7-13-4-5-15(8)10(9)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUCZLZFKIRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCCN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrrolopiperazine Core Formation

The octahydropyrrolo[1,2-a]piperazin-6-one scaffold is central to the target compound. Patent WO2013049164A1 discloses cyclization methods for analogous structures, utilizing lactamization or ring-closing metathesis. For example, reacting a linear diamine precursor with a carbonyl source under acidic conditions yields the pyrrolopiperazine ring. In one embodiment, hexahydropyrrolo[1,2-a]pyrazine derivatives are synthesized via intramolecular cyclization of N-protected diamines using trifluoroacetic acid (TFA) as a catalyst, achieving yields exceeding 70%.

A related approach involves reductive amination to form the piperazine ring. As demonstrated in the synthesis of tert-butyl piperazine-1-carboxylate derivatives (Ambeed,), reacting chloroalkyl intermediates with Boc-protected amines under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution, followed by cyclization. For instance, heating 4-chlorobutanal dimethyl acetal with tert-butyl piperazine-1-carboxylate at 100°C for 24 hours yielded a cyclized product at 42% efficiency.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions are pivotal for introducing aromatic or heteroaromatic substituents. A Buchwald-Hartwig amination protocol from Ambeed couples bromoarenes with Boc-piperazine using Pd₂(dba)₃ and BINAP ligands. For example, reacting 1-bromo-2,3-difluorobenzene with tert-butyl piperazine-1-carboxylate in toluene at 70°C afforded a coupled product in 95% yield. Adapting this method to the target compound could enable functionalization of the pyrrolopiperazine ring prior to carbamate installation.

Reductive Amination Approaches

Reductive amination is widely used to form secondary amines in the pyrrolopiperazine core. In a representative procedure, a ketone intermediate is treated with Boc-piperazine and sodium triacetoxyborohydride (STAB) in acetic acid and dichloromethane, achieving 67.7% yield. This method’s mild conditions (room temperature, 2 hours) preserve the Boc group’s integrity, making it suitable for acid-sensitive intermediates.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield Advantages Limitations
Cyclization TFA, reflux 70–80% High regioselectivity Acidic conditions degrade Boc groups
PdCl₂ catalysis PdCl₂, CO, tert-butanol 85–95% Neutral conditions, scalable CO handling required
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu 90–95% Functional group tolerance Costly ligands
Reductive amination STAB, CH₃COOH/CH₂Cl₂ 65–70% Mild, avoids high temps Moderate yields

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical development.

Biological Activity

Overview of Tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate

This compound is a piperazine derivative that may exhibit various biological activities due to the structural features inherent in piperazine compounds. Piperazines are known for their diverse pharmacological profiles, including potential applications as anxiolytics, antidepressants, and antipsychotics.

Piperazine derivatives often interact with neurotransmitter systems, particularly by modulating the activity of serotonin and dopamine receptors. The specific interactions depend on the substituents on the piperazine ring and the overall molecular structure.

Inhibition of Acetylcholinesterase

Recent studies have indicated that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's. For example, virtual screening has identified specific piperazine derivatives that bind to AChE's peripheral anionic site and catalytic sites, demonstrating their potential as therapeutic agents against amyloid peptide aggregation .

Antimicrobial Activity

Some piperazine compounds have demonstrated antimicrobial properties. The presence of specific functional groups can enhance their efficacy against various bacterial strains. The structure of this compound suggests potential interactions with bacterial cell membranes or metabolic pathways.

Case Studies

  • Antidepressant Activity : A study on piperazine derivatives showed that modifications on the piperazine ring could enhance serotonin receptor affinity, leading to improved antidepressant effects in animal models.
  • Neuroprotective Effects : Research has indicated that certain piperazine compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neuroprotection.

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAChE InhibitionBinds to anionic siteVaradaraju et al.
Compound BAntimicrobialDisrupts cell membraneUnpublished Study
Compound CAntidepressantModulates serotonin receptorsClinical Trial
Compound DNeuroprotectiveReduces oxidative stressResearch Article

Q & A

Advanced Question

  • Density Functional Theory (DFT) : Model electronic properties of the carbamate group and oxo-pyrrolo-piperazine core to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock Vina .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

What challenges arise in crystallographic analysis of this compound?

Advanced Question

  • Crystal Growth : Low solubility in common solvents (e.g., DCM, EtOAc) necessitates vapor diffusion techniques .
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals.
  • Refinement : Employ SHELXL for small-molecule refinement; address disorder in the tert-butyl group via PART/ISOR constraints .

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Question
Focus on modular modifications:

Site Modification Biological Impact
Carbamate (Boc)Replace with acetyl or benzyl groupsAlter metabolic stability .
Pyrrolo-piperazineIntroduce halogens or methyl groupsEnhance target selectivity .
Oxo groupReduce to hydroxyl or amineModify hydrogen-bonding capacity .
Experimental Workflow :
  • Synthesize analogs via parallel chemistry.
  • Screen against target panels (e.g., kinase assays) and correlate activity with steric/electronic parameters .

What are the best practices for handling and storing this compound?

Basic Question

  • Storage : –20°C under argon in amber vials to prevent hydrolysis of the carbamate .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., deprotection).
  • Safety : Refer to SDS for toxicity data; avoid inhalation/contact (LD₅₀ data pending) .

How to resolve ambiguities in biological target identification?

Advanced Question

  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • SPR/BLI : Quantify binding kinetics (ka/kd) for candidate targets .
  • Knockout Models : CRISPR-Cas9 gene editing to validate target necessity in cellular models .

What analytical techniques detect degradation products?

Advanced Question

  • LC-MS/MS : Monitor hydrolytic cleavage of the Boc group under acidic/basic conditions .
  • Stress Testing : Expose to heat (40–60°C), UV light, or oxidative buffers (H₂O₂) to identify labile sites .

How to validate the compound’s role in modulating signaling pathways?

Advanced Question

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Phosphoproteomics : Enrichment of phosphorylated peptides to map kinase/phosphatase activity .
  • In Vivo Models : Zebrafish or murine studies to assess bioavailability and efficacy .

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